molecular formula C23H24N2O3S2 B11172045 N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide

Cat. No.: B11172045
M. Wt: 440.6 g/mol
InChI Key: BFVGRNSBYYCETN-UHFFFAOYSA-N
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Description

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core, substituted with a sulfamoyl group and a propylsulfanyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the sulfamoyl group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with aniline under basic conditions to form the intermediate 4-[(4-methylphenyl)sulfamoyl]aniline.

    Introduction of the propylsulfanyl group: This step involves the reaction of the intermediate with propylthiol in the presence of a suitable catalyst.

    Formation of the benzamide core: The final step involves the reaction of the intermediate with benzoyl chloride under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfamoyl and propylsulfanyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors, leading to modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)benzamide
  • N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(butylsulfanyl)benzamide

Uniqueness

N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide is unique due to the specific combination of the sulfamoyl and propylsulfanyl groups, which confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C23H24N2O3S2

Molecular Weight

440.6 g/mol

IUPAC Name

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-2-propylsulfanylbenzamide

InChI

InChI=1S/C23H24N2O3S2/c1-3-16-29-22-7-5-4-6-21(22)23(26)24-18-12-14-20(15-13-18)30(27,28)25-19-10-8-17(2)9-11-19/h4-15,25H,3,16H2,1-2H3,(H,24,26)

InChI Key

BFVGRNSBYYCETN-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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